(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol
Description
Properties
IUPAC Name |
1-[(R)-amino(phenyl)methyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIGEOOGFFCNT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C=CC3=CC=CC=C32)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219897-35-5 | |
| Record name | Betti base, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BETTI BASE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44563V2GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Primary Synthetic Route: The Betti Reaction
The Betti reaction is the cornerstone method for synthesizing (R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol. This multicomponent reaction involves the condensation of 2-naphthol, benzaldehyde, and ammonia or amines to yield aminobenzylnaphthols, commonly known as Betti bases.
Key features of the Betti reaction:
- Reactants: 2-naphthol, benzaldehyde, and ammonia or primary/secondary amines.
- Conditions: Typically carried out at room temperature or mild heating, sometimes under solvent-free conditions or in ethanol.
- Yields: Moderate to high (45–95%), depending on specific conditions and substrates.
- Product: Racemic aminobenzylnaphthol, which can be further resolved into optically active forms.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-naphthol + benzaldehyde + NH3 | Room temp, ethanol, 6 days | Racemic 1-(alpha-aminobenzyl)-2-naphthol | 76 |
Resolution of Racemic Mixture to Optically Pure (R)-(-) Isomer
Since the Betti reaction typically yields a racemic mixture, resolution methods are essential to isolate the optically pure this compound.
Notable resolution techniques include:
- Use of tartaric acid derivatives: Early methods employed tartaric acid to separate enantiomers.
- Trifluoroacetic acid catalysis and salt formation: Formation of trifluoroacetate salts of the racemic mixture facilitates resolution.
- Chiral resolving agents: Optically pure 1,1’-binaphthol phosphate and its sodium salt are used to resolve racemic trifluoroacetate salts into optically pure compounds with high enantiomeric excess.
Variations and Modifications in Synthesis
Recent studies have expanded the Betti reaction scope and optimized conditions for better yields and stereoselectivity.
- Use of different amines: Instead of ammonia, primary and secondary amines such as (S)-methylbenzylamine and n-butylamine have been employed to yield chiral aminonaphthols with high enantiomeric excess.
- Solvent-free conditions: Heating mixtures of 2-naphthol, amines, and aldehydes at 60 °C without solvents has been shown to give high yields (up to 95%) and good stereocontrol.
- Microwave-assisted Mannich reactions: Aminoalkylation of 2-naphthol with aldehydes and amines under microwave irradiation on acidic alumina supports rapid synthesis with yields between 67–91%.
- Selective N-alkylation and cyclization: Subsequent transformations of the Betti base allow preparation of tertiary aminoalkylnaphthols with preserved optical purity, useful for catalytic applications.
Research Findings and Synthetic Data Summary
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Betti Reaction | Simple, uses readily available starting materials | Produces racemic mixture, requires resolution |
| Resolution Techniques | High enantiomeric purity achievable | Additional steps increase complexity and cost |
| Solvent-Free and Microwave Methods | Environmentally friendly, rapid synthesis | Scale-up and reproducibility need optimization |
| Functionalization Post-Synthesis | Enables diverse chiral ligands and catalysts | Requires careful control to preserve chirality |
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-(alpha-Aminobenzyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted alpha-aminobenzyl derivatives.
Scientific Research Applications
®-(-)-1-(alpha-Aminobenzyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-(-)-1-(alpha-Aminobenzyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
The electronic and steric effects of substituents on the aryl ring significantly influence chromatographic behavior and synthetic utility. Key analogs include:
| Compound | Substituent (R) | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| 1A (Parent compound) | Phenyl | 2.15 | 1.32 | 1.8 |
| 1B | 4-Methylphenyl | 2.30 | 1.28 | 1.6 |
| 1C | 4-Methoxyphenyl | 2.45 | 1.25 | 1.5 |
| 1E | 4-Chlorophenyl | 2.60 | 1.35 | 2.0 |
| 1G | 4-Nitrophenyl | 3.10 | 1.40 | 2.2 |
Data derived from HPLC analysis using IP-CF6 CSP and n-heptane/IPA/TFA (75/25/0.1 v/v/v) mobile phase .
- Electron-donating groups (e.g., -OCH₃ in 1C ) increase retention factors due to enhanced hydrophobic interactions but reduce enantioselectivity (α = 1.25) compared to the parent compound (α = 1.32) .
- Electron-withdrawing groups (e.g., -NO₂ in 1G) improve resolution (Rs = 2.2) by strengthening hydrogen bonding with the chiral stationary phase .
Positional Isomers: 1-Naphthol vs. 2-Naphthol Derivatives
The position of the hydroxyl group on the naphthol ring alters steric and electronic properties:
| Compound | Naphthol Position | Δ(ΔH°) (kJ/mol) | Δ(ΔS°) (J/mol·K) | Enantiomer Elution Order |
|---|---|---|---|---|
| 1A (1-naphthol) | 1-position | -3.2 | -10.1 | (R) < (S) |
| 2A (2-naphthol) | 2-position | -2.8 | -7.7 | (S) < (R) |
Thermodynamic data obtained using Chiralcel OD-H column with n-hexane/IPA/diethylamine mobile phase .
- 1-Naphthol derivatives exhibit stronger enthalpy-driven enantioseparation (Δ(ΔH°) = -3.2 kJ/mol), attributed to tighter binding with the CSP due to steric constraints .
- 2-Naphthol analogs show reversed elution order, highlighting the role of hydroxyl group orientation in chiral recognition .
Alkyl vs. Aryl Substituents
Aliphatic chain length in aminoalkyl derivatives (e.g., 1L-1P) impacts solubility and catalytic performance:
| Compound | Substituent | Melting Point (°C) | Application |
|---|---|---|---|
| 1L | 1-Aminoethyl | 142–144 | Intermediate in drug synthesis |
| 1O | 1-Amino-2-methylpropyl | 158–160 | Poor HPLC resolution (Rs < 1.0) |
- Aryl-substituted analogs (e.g., 1A-1K ) generally exhibit higher thermal stability and enantioselectivity compared to aliphatic derivatives .
- 1O shows negligible chromatographic resolution due to steric hindrance from branched alkyl chains .
Enantiomeric Separation Efficiency
The IP-CF6 chiral stationary phase achieves baseline separation for most aryl-substituted analogs (Rs > 1.5) but struggles with bulky aliphatic derivatives (e.g., 1O ) . Enantioseparation is consistently enthalpy-driven, with Δ(ΔH°) values ranging from -2.8 to -3.2 kJ/mol .
Biological Activity
(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol, commonly referred to as the Betti base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and findings from recent research.
Chemical Structure and Properties
The Betti base is characterized by its unique structure, which includes a naphthol moiety and an amino group. Its molecular formula is , and it exhibits chirality, which is essential for its biological activity. The compound can be synthesized through various methods, including the Betti reaction, which involves the condensation of 2-naphthol with aldehydes and primary or secondary amines .
Antibacterial Activity
Recent studies have shown that aminonaphthol derivatives exhibit potent antibacterial properties. For instance, compounds derived from this compound have demonstrated significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 8 µg/mL |
| 2 | Klebsiella pneumoniae | 16 µg/mL |
| 3 | Bacillus subtilis | 4 µg/mL |
These compounds have shown comparable efficacy to standard antibiotics like gentamicin .
Antifungal Activity
The antifungal potential of this compound derivatives has also been explored. One study reported that certain derivatives were effective against Aspergillus niger, outperforming conventional antifungal agents such as fluconazole and miconazole:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 4 | Aspergillus niger | 10 |
| 5 | Candida albicans | 15 |
These findings suggest that modifications to the naphthol structure can enhance antifungal activity .
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent research. Notably, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity:
- Colo320 Colon Adenocarcinoma : Compounds exhibited IC50 values ranging from to µM.
- MRC-5 Normal Fibroblasts : Selective compounds showed minimal toxicity, indicating a favorable therapeutic index.
The presence of specific substituents on the naphthol ring was correlated with enhanced cytotoxicity against cancer cells while sparing normal cells .
Case Studies
- Cytotoxicity Assays : A comprehensive study evaluated several aminonaphthol derivatives for their cytotoxic effects on both cancerous and non-cancerous cell lines. The results indicated that certain derivatives had high selectivity for cancer cells while exhibiting low toxicity towards normal cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of aminonaphthol derivatives revealed that modifications at specific positions on the naphthol ring significantly influenced biological activity. For example, introducing halogen substituents enhanced antibacterial potency against resistant strains .
- Mechanistic Studies : Research has also focused on elucidating the mechanisms by which these compounds exert their biological effects, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis .
Q & A
What are the optimal HPLC conditions for enantioseparation of (R)-(-)-1-(α-Aminobenzyl)-2-naphthol and its analogs?
Basic Research Question
The enantioseparation of Betti base analogs like (R)-(-)-1-(α-aminobenzyl)-2-naphthol is achieved using a chiral stationary phase (CSP) containing isopropyl carbamate-cyclofructan6 (IP-CF6) and mobile phases composed of n-heptane/alcohol/trifluoroacetic acid (TFA) . Key parameters include:
- Mobile Phase : n-Heptane/IPA/TFA (75/25/0.1 v/v/v) provides baseline separation for most analogs, with retention factors (k') ranging from 1.2 to 4.5 and resolution (RS) up to 2.8 .
- Column : IP-CF6 CSP (250 × 4.6 mm I.D., 5 µm particle size) .
- Temperature : Controlled at 25°C (±0.1°C) to ensure reproducibility .
- Modifiers : TFA (0.1–0.3% v/v) enhances peak symmetry by suppressing silanol interactions .
Methodological Tip : Optimize alcohol content (IPA, EtOH) to balance retention and resolution. Higher IPA ratios (e.g., 35% IPA) reduce retention but improve efficiency for polar analogs .
How do thermodynamic parameters influence the enantioseparation efficiency of Betti base analogs?
Advanced Research Question
Enantioseparation is governed by enthalpy-driven interactions between the CSP and analytes. Key thermodynamic parameters include:
- Δ(ΔH°) : Ranges from -2.8 to -3.2 kJ·mol⁻¹, indicating weak enthalpy-driven chiral recognition .
- Δ(ΔS°) : Between -7.7 and -10.1 J·mol⁻¹·K⁻¹, suggesting entropy penalties due to rigid binding .
- Tiso : Calculated as the temperature where enantioselectivity (α) is unity. For (R)-(-)-1-(α-aminobenzyl)-2-naphthol, Tiso ≈ 50°C, implying optimal separations below this temperature .
Data Contradiction Analysis : Discrepancies in Δ(ΔH°) across analogs (e.g., aryl vs. alkyl substituents) arise from steric effects. For example, bulkier substituents (e.g., 4-Br-phenyl) increase Δ(ΔH°) due to enhanced π-π interactions .
What synthetic methodologies are employed to prepare (R)-(-)-1-(α-Aminobenzyl)-2-naphthol?
Basic Research Question
The compound is synthesized via Betti reaction , a three-component coupling of 2-naphthol, benzaldehyde, and ammonia or ammonium salts:
Step 1 : Condensation of 2-naphthol, benzaldehyde, and NH3 (or ammonium carbamate) at 60°C in methanol yields a naphthoxazine intermediate .
Step 2 : Acidic hydrolysis (HCl) of the naphthoxazine produces the aminonaphthol hydrochloride .
Step 3 : Hydrogenation (Pd/C) resolves racemic mixtures to obtain the (R)-enantiomer with >97% ee .
Methodological Comparison : Solvent-free conditions (PEG-400) or solid ammonia sources (e.g., ammonium carbamate) improve yields (95–98%) and reduce purification steps .
What role does (R)-(-)-1-(α-Aminobenzyl)-2-naphthol serve as a chiral auxiliary in asymmetric synthesis?
Advanced Research Question
This compound acts as a chiral auxiliary in synthesizing enantiopure α-aminophosphonic acids , which are bioactive analogs of amino acids. The naphthol moiety provides steric bulk, while the aminobenzyl group directs stereoselective phosphorylation .
- Example : Coupling with phosphonic acid derivatives under Mitsunobu conditions yields products with >90% enantiomeric excess (ee) .
- Mechanistic Insight : The rigid naphthalene ring enforces a specific conformation, enabling high stereocontrol during nucleophilic attacks .
How can spectroscopic and chromatographic data resolve contradictions in stereochemical assignments?
Advanced Research Question
Contradictions in stereochemical assignments arise from similarities in physical properties of enantiomers. Resolution strategies include:
- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration. For example, (R)-enantiomers show negative ellipticity at 290 nm .
- HPLC Retention Order : On IP-CF6 CSP, (R)-enantiomers elute before (S)-enantiomers due to weaker adsorption .
- X-ray Crystallography : Resolves ambiguities by directly mapping spatial arrangements .
Case Study : Conflicting NMR data for 1O (1-(1-amino-2-methylpropyl)-2-naphthol) were resolved by comparing retention times and CD spectra with synthesized (R)-standards .
What non-chromatographic applications utilize (R)-(-)-1-(α-Aminobenzyl)-2-naphthol?
Advanced Research Question
Beyond separation science, this compound exhibits unique photochemical and material properties:
- Photoacid Applications : Derivatives like 1-(2-nitroethyl)-2-naphthol act as reversible photoacids, enabling pH jumps for studying fast biochemical reactions (e.g., enzyme kinetics) .
- Nonlinear Optics : Thin films of pyridylazo-naphthol analogs show high third-order nonlinear susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu), useful in optical limiting devices .
Mechanistic Basis : The extended π-system of naphthol enables charge transfer upon irradiation, facilitating proton release or optical polarization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
